2,3-Di-O-methyl-D-glucopyranose (CAS 1133-45-5) is a highly specialized, partially methylated monosaccharide derivative fundamentally utilized as an analytical reference standard and a regioselective building block in carbohydrate chemistry [1]. Structurally, the stable methylation at the C2 and C3 positions leaves the C1, C4, and C6 positions available (prior to ring opening), making it the definitive chemical marker for (1→4,6)-linked D-glucopyranosyl branch points during the methylation analysis of complex polysaccharides [2]. In procurement contexts, this compound is prioritized not as a bulk reagent, but as a high-purity reference material essential for calibrating gas chromatography-mass spectrometry (GC-MS) workflows, or as a regioselective precursor for synthesizing custom branched oligosaccharides without the need for exhaustive protection-deprotection steps [3].
Substituting 2,3-di-O-methyl-D-glucopyranose with other partially methylated analogs (such as 2,4-di-O-methyl-D-glucose or 2,6-di-O-methyl-D-glucose) fundamentally compromises both analytical accuracy and synthetic viability [1]. In structural analysis, different regioisomers yield alditol acetates with distinct GC-MS retention times and electron-impact mass fragmentation patterns; replacing the 2,3-isomer with a 2,6-isomer would cause a laboratory to misidentify a (1→4,6)-branch point as a (1→3,4)-branch point, completely invalidating the structural model of the target polysaccharide [2]. Furthermore, in synthetic applications, the exact placement of the free hydroxyl groups at C4 and C6 is strictly required to build specific branched architectures; using an isomer with a blocked C6 position prevents the formation of the critical (1→6) glycosidic bond, rendering generic substitutes chemically useless for these precise workflows [3].
In the structural elucidation of highly branched glucans such as amylopectin, the quantification of 2,3-di-O-methyl-D-glucose serves as the primary metric for branching density. Hydrolysis of permethylated amylopectin yields approximately 5% of 2,3-di-O-methyl-D-glucose, which stoichiometrically matches the ~5% yield of the terminal marker 2,3,4,6-tetra-O-methyl-D-glucose . In contrast, linear segments yield 2,3,6-tri-O-methyl-D-glucose. This 1:1 molar equivalence between the 2,3-di-O-methyl derivative and the tetra-O-methyl derivative is the mathematical basis for calculating the average chain length (approx. 20 glucose units per chain) [1]. Procuring this exact standard ensures accurate calibration for these critical stoichiometric calculations.
| Evidence Dimension | Molar yield in permethylated amylopectin hydrolysis |
| Target Compound Data | ~5% yield (2,3-di-O-methyl-D-glucose, indicating branch points) |
| Comparator Or Baseline | ~5% yield (2,3,4,6-tetra-O-methyl-D-glucose, indicating terminal ends) |
| Quantified Difference | 1:1 stoichiometric equivalence confirming (1→4,6) branching architecture |
| Conditions | Complete methylation followed by acid hydrolysis of amylopectin |
Buyers in industrial starch or food science sectors must use this specific compound to calibrate GC-MS instruments for accurate determination of polymer branching ratios.
When analyzing complex bacterial exopolysaccharides, GC-MS profiling of alditol acetates requires baseline resolution between different linkage markers. 2,3-di-O-methyl-D-glucose (representing 1,4,6-linkages) is chromatographically resolved from 2,3,6-tri-O-methyl-D-glucose (representing 1,4-linkages), allowing for precise molar ratio quantification (e.g., 0.08 to 2.14 respectively in specific EPS strains) [1]. Using an incorrect standard, such as 2,4-di-O-methyl-D-glucose, would shift the retention time and alter the diagnostic mass fragments, leading to false linkage assignments [2].
| Evidence Dimension | Chromatographic resolution and molar ratio quantification |
| Target Compound Data | Distinct retention time for 2,3-di-O-methyl-D-glucose (0.08 molar ratio in EPS) |
| Comparator Or Baseline | 2,3,6-tri-O-methyl-D-glucose (2.14 molar ratio in EPS) |
| Quantified Difference | Clear baseline separation enabling precise quantification of minor branch points vs major backbone linkages |
| Conditions | GC-MS analysis of alditol acetates on a BD5 capillary column |
Procuring the exact 2,3-di-O-methyl standard is mandatory for analytical labs to positively identify and quantify 1,4,6-branching in novel polysaccharides.
In the bottom-up synthesis of branched glycans, 2,3-di-O-methyl-D-glucopyranose provides a highly specific diol system where only the C4 and C6 hydroxyls are available for glycosylation. Compared to using unprotected D-glucose, which yields a complex mixture of up to 4 different primary regioisomers requiring extensive chromatographic separation, the use of the 2,3-di-O-methyl building block restricts reactivity entirely to the 4- and 6-positions [1]. This reduces the number of required synthetic steps (protection/deprotection) significantly when targeting (1→4) or (1→6) linked synthetic analogs [2].
| Evidence Dimension | Regioselectivity in glycosylation |
| Target Compound Data | 100% restriction to C4 and C6 positions |
| Comparator Or Baseline | Unprotected D-glucose (reacts at C2, C3, C4, C6) |
| Quantified Difference | Elimination of C2/C3 side products, reducing protection/deprotection steps |
| Conditions | Controlled glycosylation in synthetic carbohydrate chemistry |
For synthetic chemists, procuring this pre-methylated building block drastically streamlines the synthesis of specifically branched oligosaccharides, saving significant time and reagent costs.
Because 2,3-di-O-methyl-D-glucose is the definitive marker for (1→4,6)-linked branch points, it is indispensable for laboratories characterizing novel bacterial gums and exopolysaccharides. It serves as the primary GC-MS reference standard to confirm the branching architecture that dictates the rheological properties of these biopolymers [1].
In the food and materials science sectors, the degree of branching in modified starches directly impacts digestibility and physical properties. By quantifying the yield of 2,3-di-O-methyl-D-glucose during methylation analysis, QA/QC labs can accurately calculate the average chain length and branching density of commercial amylopectin and heat-treated dextrins [2].
For synthetic carbohydrate chemists, this compound acts as a premium building block. Its pre-protected C2 and C3 positions allow for direct, regioselective glycosylation at the C4 and C6 positions, streamlining the synthesis of complex, branched oligosaccharide reference materials without the need for exhaustive, multi-step protection strategies [3].